5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)pyridin-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with cyclopropyl alcohol in the presence of a base . The reaction conditions often include the use of solvents such as methanol or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted pyridine derivatives.
Scientific Research Applications
5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Another trifluoromethyl-substituted pyridine derivative with similar chemical properties.
5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)pyridin-4-amine: A closely related compound with a different substitution pattern on the pyridine ring.
Uniqueness
5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the cyclopropoxy group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11F3N2O |
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Molecular Weight |
232.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methyl-2-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C10H11F3N2O/c1-14-8-4-7(16-6-2-3-6)5-15-9(8)10(11,12)13/h4-6,14H,2-3H2,1H3 |
InChI Key |
REVNOTLVCUGLLB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=CC(=C1)OC2CC2)C(F)(F)F |
Origin of Product |
United States |
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